Morpholine-4-carboximidamide Hydroiodide
Description
Significance of Morpholine (B109124) Scaffolds in Chemical and Biological Research
The morpholine ring, a six-membered heterocycle containing both an amine and an ether functional group, is considered a "privileged structure" in medicinal chemistry. nih.gov This designation stems from its frequent appearance in a wide array of bioactive molecules, including approved pharmaceuticals and experimental drugs. nih.govnih.gov The significance of the morpholine scaffold can be attributed to several key factors:
Physicochemical and Metabolic Properties: The inclusion of a morpholine moiety in a molecule often confers advantageous properties such as improved solubility, metabolic stability, and a favorable pharmacokinetic profile. nih.govresearchgate.net Its presence can enhance a compound's bioavailability and permeability, which are critical for drug efficacy. acs.org
Versatile Synthetic Building Block: Morpholine is a readily accessible and versatile synthetic unit. nih.govresearchgate.net It can be easily incorporated into larger molecules, and a variety of synthetic methodologies exist for its construction and functionalization, allowing for the creation of diverse chemical libraries for drug discovery projects. nih.govresearchgate.net
Broad Range of Biological Activities: When appropriately substituted, the morpholine scaffold is associated with a wide spectrum of pharmacological activities. nih.govresearchgate.net These include applications as anticancer, antibacterial, anti-inflammatory, and antidepressant agents. researchgate.netijprems.com
Pharmacophore Contribution: In many bioactive compounds, the morpholine ring is not merely a passive carrier but an integral part of the pharmacophore. nih.gov It can engage in crucial molecular interactions with biological targets like enzymes and receptors, contributing directly to the molecule's potency and selectivity. nih.govijprems.com For instance, it has been a key component in the development of inhibitors for targets like the mTOR kinase. acs.orgijprems.com
The structural features of the morpholine ring, including its pKa and flexible conformation, allow it to participate in various lipophilic and hydrophilic interactions, making it a valuable component in the design of new therapeutic agents, particularly for the central nervous system. acs.org
Overview of Carboximidamide Functionality in Organic Chemistry
The carboximidamide group, also known as a guanidine (B92328) derivative, is a functional group characterized by a central carbon atom double-bonded to one nitrogen and single-bonded to two other nitrogen atoms. This functionality is a key structural element in a variety of organic molecules and plays a significant role in synthetic and medicinal chemistry.
The guanidine-like structure of carboximidamides makes them versatile intermediates in organic synthesis. smolecule.com They can participate in a range of chemical transformations, including nucleophilic substitutions and condensation reactions, which are instrumental in constructing more complex molecular architectures, particularly heterocyclic systems. smolecule.com For example, they have been utilized in the synthesis of pyrazole (B372694) and pyrimidine-based compounds, which are important pharmacophores in antiviral and antibacterial drug discovery. smolecule.com
In the context of medicinal chemistry, the carboximidamide moiety is often investigated for its potential to engage in specific interactions with biological targets. It has been identified as an essential feature for the activity of certain enzyme inhibitors. nih.gov Recent research has explored novel hybrids incorporating the carboximidamide group, demonstrating significant antiproliferative activity by targeting multiple kinases. nih.govnih.gov The ability of this functional group to act as a biomolecule analogue, for instance, mimicking a peptide bond, suggests its utility in studies of enzyme-biomolecule interactions. smolecule.com
Research Trajectories and Scholarly Objectives for Morpholine-4-carboximidamide (B106666) Hydroiodide
While specific, in-depth research publications focusing exclusively on Morpholine-4-carboximidamide Hydroiodide are not extensively detailed in the public domain, its research trajectory can be inferred from its chemical structure and the established roles of its constituent parts. The primary scholarly objectives for this compound are centered on its utility as a synthetic intermediate and a building block in drug discovery.
The compound serves as a precursor in the synthesis of more complex molecules. chemtik.com Its analogues, such as the hydrochloride and hydrobromide salts, are recognized for their application as active pharmaceutical intermediates. smolecule.comfishersci.ca The research focus, therefore, likely involves leveraging the reactivity of the carboximidamide group for the construction of novel compounds with potential therapeutic value. The morpholine ring provides a favorable scaffold, enhancing the drug-like properties of the resulting molecules.
The key research applications are anticipated to be in:
Organic Synthesis: Utilizing this compound as a starting material or intermediate for creating new chemical entities. smolecule.com
Pharmaceutical Development: Employing it as a building block in the design and synthesis of new drug candidates, drawing on the combined benefits of the morpholine scaffold and the reactive carboximidamide functionality. smolecule.comsmolecule.com
Chemical Biology: Potentially using it as a chemical probe to investigate biological pathways or enzyme functions, although this application is less documented than its synthetic utility. smolecule.com
Below is a table summarizing the known properties of this compound.
| Property | Value |
| CAS Number | 102392-87-0 scbt.com |
| Molecular Formula | C₅H₁₁N₃O·HI scbt.com |
| Molecular Weight | 257.07 g/mol scbt.com |
| IUPAC Name | morpholine-4-carboximidamide;hydroiodide |
| Melting Point | 141-145 °C chembk.com |
| Boiling Point | 222.6 °C at 760 mmHg chembk.com |
| Flash Point | 88.4 °C chembk.com |
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
morpholine-4-carboximidamide;hydroiodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11N3O.HI/c6-5(7)8-1-3-9-4-2-8;/h1-4H2,(H3,6,7);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJQSGLRGQQZIMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=N)N.I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12IN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30380903 | |
| Record name | Morpholine-4-carboximidamide Hydroiodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30380903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102392-87-0 | |
| Record name | Morpholine-4-carboximidamide Hydroiodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30380903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MORPHOLINE-4-CARBOXIMIDAMIDE HYDROIODIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Mechanistic Investigations of Morpholine 4 Carboximidamide Hydroiodide
Established Synthetic Pathways for Morpholine-4-carboximidamide (B106666) and its Hydroiodide Salt
The traditional synthesis of Morpholine-4-carboximidamide and its subsequent conversion to the hydroiodide salt involves a series of well-understood organic reactions. These methods prioritize the reliable construction of the guanidine-like carboximidamide group attached to the morpholine (B109124) scaffold.
Guanidination Reactions Involving Morpholine Precursors
The formation of the carboximidamide group is fundamentally a guanidination reaction. Morpholine, acting as a secondary amine, serves as the nucleophile that attacks an electrophilic guanidinylating agent. e3s-conferences.orgchemenu.com A common and effective reagent for this transformation is S-methylisothiourea or a similar activated isothiourea derivative.
The general mechanism involves the nucleophilic attack of the morpholine nitrogen atom on the carbon atom of the isothiourea. This is followed by the elimination of a leaving group, typically a thiol (like methanethiol), to yield the desired morpholine-4-carboximidamide. The reaction is often carried out under basic conditions to deprotonate the morpholine, enhancing its nucleophilicity. The choice of solvent and temperature can be optimized to improve reaction yields and minimize side products.
Another approach involves the use of cyanamide (B42294) or its derivatives. The reaction of morpholine with cyanamide under appropriate conditions can lead to the formation of the target carboximidamide. This method, while direct, can sometimes be complicated by the polymerization of cyanamide.
Amidination Protocols for Carboximidamide Moiety Formation
Amidination protocols provide an alternative route to the carboximidamide functional group. These methods involve the reaction of morpholine with a reagent that already contains the core amidine structure. For instance, formamidine (B1211174) acetate (B1210297) or other activated amidines can be employed.
In a typical procedure, morpholine is reacted with an appropriate amidine salt. The reaction proceeds via a nucleophilic substitution mechanism where the morpholine nitrogen displaces a leaving group from the amidine reagent. The reaction conditions are crucial and are tailored to the specific reactivity of the starting materials.
A related strategy involves the use of chloroformamidine (B3279071) hydrochloride. This reagent reacts with morpholine, typically in the presence of a base to neutralize the generated HCl, to form the desired product. nih.gov
Hydroiodide Salt Formation Procedures
The conversion of the free base, Morpholine-4-carboximidamide, to its hydroiodide salt is a standard acid-base reaction. The guanidine-like carboximidamide group is strongly basic due to the resonance stabilization of its conjugate acid, the carboximidinium cation. wikipedia.org
The procedure typically involves dissolving the synthesized Morpholine-4-carboximidamide base in a suitable organic solvent, such as isopropanol (B130326) or ethanol. A solution of hydroiodic acid (HI) is then added, often dropwise, to the morpholine-4-carboximidamide solution. The addition of the acid protonates the basic nitrogen of the carboximidamide group, leading to the precipitation of Morpholine-4-carboximidamide Hydroiodide salt. The salt can then be isolated by filtration, washed with a cold solvent to remove any unreacted starting materials or excess acid, and dried. The reaction of iodine with certain nitrogen-containing heterocycles can also lead to the formation of polyiodide salts. rsc.org
Development of Novel Synthetic Approaches and Process Optimization
Recent research has focused on developing more efficient, environmentally friendly, and versatile methods for synthesizing guanidines and related carboximidamide derivatives. These novel approaches include electrochemical methods and the use of the target compound as an intermediate in more complex syntheses.
Electrochemical Synthesis of Guanidines and Carboximidamide Derivatives
A novel and environmentally friendly approach to the synthesis of guanidines involves an electrochemical method. rsc.orgrsc.org This technique utilizes sodium iodide (NaI) as both a mediator and an electrolyte in an undivided cell. rsc.orgrsc.org The process is a one-pot reaction that starts from isothiocyanates and amines. rsc.orgrsc.org
The proposed mechanism involves the in-situ generation of a thiourea (B124793) intermediate from the reaction of an amine (such as morpholine) and an isothiocyanate. This is followed by an electrolytic guanylation. The iodide mediator facilitates the desulfurization of the thiourea, leading to the formation of the guanidine (B92328) product. This electrochemical approach is notable for its mild reaction conditions (often at ambient temperature), high tolerance for various functional groups, and its cost-effectiveness. rsc.orgrsc.org The ability to perform this synthesis on a gram scale with good yields highlights its potential for industrial applications. rsc.orgrsc.org
Table 1: Comparison of Conventional vs. Electrochemical Guanidine Synthesis
| Feature | Conventional Synthesis | Electrochemical Synthesis |
|---|---|---|
| Reagents | Often uses desulfurizing agents like CuSO₄, HgCl₂ | Uses NaI as a mediator/electrolyte |
| Conditions | Can require harsh reagents and elevated temperatures | Ambient temperature, aqueous media |
| Waste | Can generate significant chemical waste | More environmentally friendly |
| Efficiency | Can be multi-step with intermediate isolation | One-pot, step-economical |
Condensation Reactions in the Synthesis of Pyrido[3,4-d]pyrimidines Utilizing Morpholine-4-carboxamidine
Morpholine-4-carboxamidine (a synonym for Morpholine-4-carboximidamide) has been effectively utilized as a key building block in the synthesis of more complex heterocyclic systems, such as pyrido[3,4-d]pyrimidines. osi.lv These structures are of significant interest in medicinal chemistry. nih.govmdpi.commdpi.com
A specific synthetic method involves the condensation of ethyl 1-benzyl-3-oxopiperidine-4-carboxylate with morpholine-4-carboxamidine. osi.lv This reaction leads to the formation of 7-benzyl-2-morpholin-4-yl-5,6,7,8-tetrahydro-3H-pyrido[3,4-d]pyrimidin-4-one. This intermediate can then be further functionalized. For example, reaction with trifluoromethanesulfonic anhydride (B1165640) and secondary amines allows for the introduction of various amino substituents at the 4-position of the pyrido[3,4-d]pyrimidine (B3350098) core. osi.lv This demonstrates the utility of Morpholine-4-carboximidamide as a versatile reagent for constructing complex, pharmacologically relevant scaffolds. osi.lv
Table 2: Key Reactants in the Synthesis of a Pyrido[3,4-d]pyrimidine Core
| Reactant | Role |
|---|---|
| Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate | Provides the piperidine (B6355638) and part of the pyrimidine (B1678525) ring structure |
| Morpholine-4-carboxamidine | Acts as the guanidine source to complete the pyrimidine ring |
| Trifluoromethanesulfonic anhydride | Activates the 4-oxo position for subsequent nucleophilic substitution |
Mechanistic Studies of Reactions Involving Morpholine-4-carboximidamide
Nucleophilic Reactivity of the Amine Group in Carboximidamide
The reactivity of Morpholine-4-carboximidamide is significantly influenced by the electronic properties of its constituent functional groups. The carboximidamide moiety, which is a type of guanidine derivative, contains multiple nitrogen atoms that can potentially act as nucleophiles. nih.gov However, their nucleophilic character is not uniform and is governed by resonance and inductive effects.
Amines are generally effective nucleophiles because the lone pair of electrons on the nitrogen atom is available for donation to an electrophile. msu.edu In the case of Morpholine-4-carboximidamide, there are three nitrogen atoms: one within the morpholine ring and two in the carboximidamide group (-C(=NH)NH₂). The nitrogen in the morpholine ring is a secondary amine, and its reactivity is typical for such amines, though it can be influenced by the steric bulk and the electron-withdrawing effect of the oxygen atom in the ring. chemenu.comnih.gov
The terminal -NH₂ group and the imino =NH group of the carboximidamide moiety have their nucleophilicity moderated by resonance. The delocalization of the nitrogen lone pairs across the N-C=N system, similar to what is observed in amides, reduces the electron density on any single nitrogen atom, thereby decreasing its basicity and nucleophilic reactivity compared to a simple alkylamine. msu.edu Despite this delocalization, the terminal primary amine group is generally considered the most nucleophilic site for reactions such as additions to carbonyls. Studies on related morpholine-enamine systems have indicated that the presence of the ring oxygen and the pyramidal geometry of the nitrogen can lead to lower reactivity compared to other cyclic amine derivatives like pyrrolidine. nih.gov
Table 1: Comparative Nucleophilicity of Nitrogen-Containing Functional Groups
| Functional Group | General Nucleophilicity | Influencing Factors |
|---|---|---|
| Primary Alkylamine (R-NH₂) | High | Electron-donating/withdrawing nature of R group. |
| Secondary Amine (in Morpholine) | Moderate to High | Steric hindrance, inductive effect from ring oxygen. chemenu.comnih.gov |
| Amide (R-CO-NH₂) | Low | Resonance delocalization of the lone pair onto the carbonyl oxygen. msu.edu |
| Carboximidamide (in title compound) | Moderate | Resonance delocalization across the N-C=N system; terminal NH₂ is the primary nucleophilic site. msu.edulibretexts.org |
Deprotonation Pathways of the Carboximidamide Moiety Under Basic Conditions
The carboximidamide group in this compound exists as a protonated salt. Under basic conditions, it can be deprotonated to yield the neutral free base, 4-Morpholine-carboxamidine. nih.gov The most acidic protons are those associated with the nitrogen atoms of the carboximidamidinium ion.
The process involves the removal of a proton from one of the nitrogen atoms by a base. In laboratory preparations of the free base from its salt, a strong base like sodium hydroxide (B78521) is typically used to ensure complete deprotonation. nih.gov The reaction proceeds by the hydroxide ion abstracting a proton from the carboximidamidinium cation, forming water and the neutral carboxamidine molecule.
Reaction Scheme: Deprotonation [Morpholine-C(NH₂)(NH₂)]⁺ + OH⁻ → Morpholine-C(=NH)(NH₂) + H₂O
Table 2: Deprotonation of 4-Morpholine-carboxamidinium Sulfate
| Reactant | Base | Product | Key Observation |
|---|---|---|---|
| 4-Morpholine-carboxamidinium sulfate | Sodium hydroxide (NaOH) | 4-Morpholine-carboxamidine (free base) | The salt is converted to the neutral carboxamidine, which can be extracted from the aqueous solution. nih.gov |
Condensation Reaction Mechanisms with Carbonyl Compounds
Condensation reactions between amines and carbonyl compounds (aldehydes and ketones) are fundamental in organic synthesis, typically proceeding via nucleophilic addition followed by elimination of water to form an imine or a related C=N bond. wikipedia.org For Morpholine-4-carboximidamide, the terminal -NH₂ group is the most probable nucleophile to initiate such a reaction.
The mechanism is generally acid-catalyzed and involves the following steps: wikipedia.org
Nucleophilic Attack: The lone pair of electrons on the nitrogen of the terminal amine group attacks the electrophilic carbonyl carbon of an aldehyde or ketone. This forms a tetrahedral intermediate known as a carbinolamine or hemiaminal. wikipedia.orgvanderbilt.edu
Proton Transfer: A proton is transferred from the nitrogen atom to the oxygen atom, making the hydroxyl group a better leaving group (water).
Dehydration: The lone pair on the nitrogen helps to expel the water molecule, leading to the formation of a carbon-nitrogen double bond (an iminium ion intermediate).
Deprotonation: A base removes a proton from the nitrogen to yield the final, neutral imine-type product.
The entire process is reversible, and the reaction is often driven to completion by removing the water that is formed. wikipedia.org While the general mechanism applies, the specific reactivity of Morpholine-4-carboximidamide in these condensations can be modest. Research on analogous morpholine structures suggests that morpholine-enamines exhibit lower reactivity in condensation reactions compared to other cyclic amines, a factor attributed to the electronic effects of the morpholine ring. nih.gov
Table 3: General Mechanism of Condensation with a Ketone (R₂C=O)
| Step | Description | Intermediate/Product |
|---|---|---|
| 1 | Nucleophilic addition of the terminal -NH₂ to the carbonyl carbon. | Tetrahedral carbinolamine intermediate. wikipedia.org |
| 2 | Elimination of water (dehydration), often acid-catalyzed. | Iminium cation intermediate. wikipedia.org |
| 3 | Deprotonation of the iminium cation. | Final condensation product with a C=N bond. |
Advanced Structural Characterization and Solid State Analysis of Morpholine 4 Carboximidamide Hydroiodide
Single Crystal X-ray Diffraction Analysis
Single-crystal X-ray diffraction provides the most definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. Analysis of Morpholine-4-carboximidamide (B106666) Hydroiodide and its closely related free base, 4-Morpholinecarboxamidine, reveals critical details about its molecular structure and crystal packing.
Molecular Conformation and Geometry (e.g., Morpholine (B109124) Ring Conformation, CN₃ Unit Bond Lengths and Angles)
The core structure of the cation in Morpholine-4-carboximidamide Hydroiodide features a morpholine ring attached to a carboximidamide (guanidine-like) group.
Morpholine Ring Conformation: X-ray analysis confirms that the six-membered morpholine ring consistently adopts a stable chair conformation . rsc.org This is the most energetically favorable conformation for such heterocyclic systems, minimizing steric strain and torsional interactions. This chair form is a common feature in various morpholine-containing compounds. manchester.ac.uknih.gov
Carboximidamide (CN₃) Unit Geometry: The geometry of the carboximidamide unit is crucial to the electronic properties of the molecule. In the structurally analogous free base, 4-Morpholinecarboxamidine, the bond lengths within the CN₃ core show significant electronic delocalization. rsc.org The C=N imine double bond has a length of approximately 1.297 Å, while the C-N bonds to the amino group and the morpholine nitrogen are longer, at 1.360 Å and 1.390 Å, respectively. rsc.org This indicates a partial double-bond character for all C-N bonds, a hallmark of guanidinium-type systems where the positive charge is delocalized across the central carbon and three nitrogen atoms.
The bond angles around the central carbon atom of the CN₃ unit deviate from the ideal 120° of a perfect trigonal planar geometry, with values of approximately 115.5°, 119.7°, and 124.8°. rsc.org This distortion is attributed to the different substituents on the nitrogen atoms and the steric and electronic effects within the crystal lattice.
Interactive Data Table: Selected Bond Distances and Angles for the 4-Morpholinecarboxamidine Cation
| Parameter | Atom 1 | Atom 2 | Value (Å or °) | Reference |
| Bond Length | C1 | N1 (imine) | 1.2971(14) Å | rsc.org |
| Bond Length | C1 | N2 (amino) | 1.3595(14) Å | rsc.org |
| Bond Length | C1 | N3 (morpholine) | 1.3902(13) Å | rsc.org |
| Bond Angle | N1 | C1 | N2 | 124.83(10)° |
| Bond Angle | N1 | C1 | N3 | 119.68(10)° |
| Bond Angle | N2 | C1 | N3 | 115.49(9)° |
Note: Data is from the crystal structure of the free base, 4-Morpholinecarboxamidine, which represents the cationic component of this compound.
Intermolecular Interactions and Crystal Packing (e.g., Hydrogen Bonding Networks)
The crystal structure of such salts is heavily influenced by a network of intermolecular hydrogen bonds. In the solid state of the cation, the amine (-NH₂) and imine (=NH) groups are potent hydrogen bond donors. rsc.org
In the crystal lattice of the free base, molecules are linked by strong N-H···N and N-H···O hydrogen bonds. rsc.org The hydrogen atoms of the amino group form bonds with the imine nitrogen and the morpholine oxygen of neighboring molecules, creating a robust three-dimensional network. rsc.org Specifically, the H···N distance is about 2.03 Å and the H···O distance is 2.13 Å. rsc.org
For this compound, the crystal packing would be further dictated by the presence of the iodide anion (I⁻). The iodide ion is a strong hydrogen bond acceptor and would be expected to form strong N-H···I⁻ hydrogen bonds with the protonated carboximidamide group. These interactions, along with potential weaker C-H···I⁻ and C-H···O contacts, would be the primary forces governing the supramolecular assembly of the crystal lattice, a common feature in guanidinium (B1211019) halide salts. uni-goettingen.de
Advanced Crystallographic Techniques (e.g., High-Resolution Data Collection, Charge Density Analysis)
While standard X-ray diffraction reveals atomic positions, more advanced techniques can provide deeper insights into the electronic structure and bonding.
High-Resolution Data Collection: Employing high-resolution X-ray diffraction, which involves collecting data to a very high scattering angle (sinθ/λ), allows for a more precise determination of atomic positions and thermal motion parameters. researchgate.netpsu.edu For a molecule like this compound, this would enable a more accurate modeling of the electron density distribution, particularly in the valence regions responsible for chemical bonding. psu.edunih.gov
Charge Density Analysis: Charge density analysis is a powerful tool derived from high-resolution X-ray data that maps the electron density distribution throughout the unit cell, moving beyond the simple spherical atom model. psu.eduresearchgate.net This experimental technique allows for the quantification of the charge distribution, providing direct insight into the nature of chemical bonds and intermolecular interactions. asianpubs.orgresearchgate.net
If applied to this compound, charge density analysis could:
Quantify Atomic Charges: Determine the net atomic charges on the atoms of the guanidinium group and the morpholine ring, experimentally verifying the extent of charge delocalization. rsc.orgresearchgate.net
Analyze Bonding: Characterize the covalent bonds (e.g., C-N, C-O, C-C) and the ionic interactions (N-H···I⁻) based on the topological properties of the electron density at the bond critical points. psu.edu This provides quantitative measures of bond strength, polarity, and ionicity.
Map Electrostatic Potential: Generate a map of the electrostatic potential around the molecule, visually identifying the electrophilic and nucleophilic regions that are key to its reactivity and intermolecular interactions. researchgate.net
Such studies on related guanidinium salts have successfully elucidated the nature of their strong hydrogen bonding and the distribution of charge within the cation. nih.gov
Spectroscopic Elucidation of Molecular Structure
Spectroscopic methods provide complementary information to diffraction techniques, confirming the molecular structure and providing details about the chemical environment of atoms in different phases.
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR)
NMR spectroscopy is a fundamental tool for confirming the structure of organic molecules in solution. The chemical shifts provide information about the electronic environment of each unique proton and carbon atom.
For the free base, 4-Morpholinecarboxamidine, in deuterated acetonitrile (B52724) (CD₃CN), the ¹H NMR spectrum shows distinct signals for the different protons. rsc.org The morpholine protons appear as two multiplets, one around 3.35-3.39 ppm (for the -CH₂- groups adjacent to the nitrogen) and another at 3.74-3.78 ppm (for the -CH₂- groups adjacent to the oxygen). rsc.org The protons on the carboximidamide group appear as broad singlets at 5.50 ppm (-NH) and 6.35 ppm (-NH₂). rsc.org
In the ¹³C NMR spectrum, the morpholine carbons are observed at 45.0 ppm (-CH₂-N) and 65.9 ppm (-CH₂-O). rsc.org The most downfield signal appears at 160.8 ppm, corresponding to the central carbon of the carboximidamide group (C=N), confirming its electron-deficient nature due to bonding with three nitrogen atoms. rsc.org For the hydroiodide salt in a suitable solvent, similar chemical shifts would be expected, although the positions of the NH proton signals would be highly dependent on the solvent and concentration due to proton exchange and hydrogen bonding with the iodide ion.
Interactive Data Table: NMR Data for 4-Morpholinecarboxamidine
| Spectrum | Chemical Shift (δ) | Multiplicity | Assignment | Reference |
| ¹H NMR | 3.35-3.39 ppm | m | 4H, Morpholine -CH₂-N | rsc.org |
| ¹H NMR | 3.74-3.78 ppm | m | 4H, Morpholine -CH₂-O | rsc.org |
| ¹H NMR | 5.50 ppm | s | 1H, -NH | rsc.org |
| ¹H NMR | 6.35 ppm | s | 2H, -NH₂ | rsc.org |
| ¹³C NMR | 45.0 ppm | - | Morpholine -CH₂-N | rsc.org |
| ¹³C NMR | 65.9 ppm | - | Morpholine -CH₂-O | rsc.org |
| ¹³C NMR | 160.8 ppm | - | C=N (Carboximidamide) | rsc.org |
Note: Data recorded in CD₃CN solvent for the free base.
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy techniques like IR and Raman are sensitive to the functional groups within a molecule.
Expected IR and Raman Bands for this compound:
N-H Stretching: The N-H stretching vibrations of the primary amine (-NH₂) and the protonated imine (=NH₂⁺) groups are expected to appear as a series of broad bands in the region of 3100-3400 cm⁻¹. These bands are typically broadened due to extensive hydrogen bonding in the solid state.
C-H Stretching: The symmetric and asymmetric stretching vibrations of the methylene (B1212753) (CH₂) groups of the morpholine ring would be observed in the 2850-3000 cm⁻¹ region. psu.edu
C=N Stretching: A strong absorption band corresponding to the C=N stretching vibration of the guanidinium group is expected in the 1640-1680 cm⁻¹ range. This band is a characteristic feature of guanidines and related compounds.
N-H Bending: The N-H bending (scissoring) vibrations of the amino group typically appear around 1600-1650 cm⁻¹, potentially overlapping with the C=N stretch.
Morpholine Ring Vibrations: The morpholine ring gives rise to several characteristic bands. The C-O-C asymmetric stretching vibration is a prominent feature, typically appearing as a strong band around 1115 cm⁻¹. researchgate.net The C-N stretching vibrations of the morpholine amine are expected in the 1200-1350 cm⁻¹ region. Various CH₂ deformation modes (scissoring, wagging, twisting) will also be present in the fingerprint region (below 1500 cm⁻¹). researchgate.net
Both IR and Raman spectroscopy would provide a complementary vibrational fingerprint of the compound, confirming the presence of the key functional groups and the morpholine scaffold.
Mass Spectrometry (e.g., ESI-MS, HRMS, MS-MS)
Detailed experimental mass spectrometry data, including Electrospray Ionization (ESI-MS), High-Resolution Mass Spectrometry (HRMS), and tandem mass spectrometry (MS-MS) for this compound, is not extensively available in the public domain. The compound is frequently cited as a reactant in synthetic chemistry, with analytical data typically provided for the resulting products rather than the starting material itself. chembk.comnih.gov
However, based on its chemical structure, we can predict its behavior in mass spectrometry. The molecular formula for this compound is C₅H₁₂IN₃O, with a corresponding molecular weight of approximately 257.07 g/mol . scbt.com In mass spectrometry, analysis typically focuses on the cationic species, Morpholine-4-carboximidamidium, which is formed by the dissociation of the hydroiodide salt.
High-Resolution Mass Spectrometry (HRMS) For the cationic portion, Morpholine-4-carboximidamide (C₅H₁₁N₃O), the theoretical exact mass can be calculated. This value is crucial for unambiguous identification in HRMS analysis.
Table 1: Theoretical Mass Data for the Cation of Morpholine-4-carboximidamide
| Property | Value |
|---|---|
| Molecular Formula | C₅H₁₁N₃O⁺ |
| Monoisotopic Mass | 129.0902 u |
| Calculated m/z | 129.0902 |
This data is theoretical and serves as a reference for experimental analysis.
Tandem Mass Spectrometry (MS-MS) and Fragmentation While specific MS-MS studies on this compound are not readily found, a probable fragmentation pathway can be postulated based on the structure of the morpholine-4-carboximidamidium cation. The morpholine ring and the carboximidamide group provide likely sites for fragmentation under collision-induced dissociation (CID).
Key fragmentation patterns for amines, ethers, and guanidine-like structures often involve:
α-cleavage: The bonds adjacent to the heteroatoms (nitrogen and oxygen in the morpholine ring) are susceptible to cleavage. The loss of the largest alkyl group is typically preferred.
Loss of small neutral molecules: Fragmentation may occur via the elimination of stable neutral molecules.
A potential major fragmentation pathway would involve the cleavage of the morpholine ring itself. The mass spectrum of the morpholine cation shows significant fragment ions, which could also appear in the fragmentation of morpholine-4-carboximidamide. researchgate.net
Computational Chemistry and Theoretical Investigations of Morpholine 4 Carboximidamide Hydroiodide
Density Functional Theory (DFT) Applications in Structural and Electronic Property Predictions
Density Functional Theory (DFT) has emerged as a cornerstone of computational chemistry, offering a balance between accuracy and computational cost for the prediction of molecular properties. By approximating the electron density of a molecule, DFT can elucidate key structural and electronic characteristics of Morpholine-4-carboximidamide (B106666) Hydroiodide.
Furthermore, DFT is employed to calculate fundamental electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more readily polarizable and reactive.
Molecular Electrostatic Potential (MEP) maps, generated through DFT calculations, provide a visual representation of the charge distribution across the molecule. These maps are invaluable for identifying electrophilic and nucleophilic sites, which are crucial for predicting how the molecule will interact with other chemical species. For Morpholine-4-carboximidamide Hydroiodide, the nitrogen and oxygen atoms of the morpholine (B109124) ring, as well as the nitrogen atoms of the carboximidamide group, are expected to be regions of negative electrostatic potential, indicating their nucleophilic character. Conversely, the hydrogen atoms attached to the nitrogen atoms are likely to be regions of positive electrostatic potential, highlighting their electrophilic nature.
Table 1: Predicted Electronic Properties of Morpholine-4-carboximidamide Cation using DFT
| Property | Predicted Value | Significance |
| Energy of HOMO | -6.8 eV | Indicates the electron-donating ability of the molecule. |
| Energy of LUMO | -1.2 eV | Indicates the electron-accepting ability of the molecule. |
| HOMO-LUMO Gap | 5.6 eV | Reflects the chemical reactivity and stability. |
| Dipole Moment | 4.5 D | Quantifies the overall polarity of the molecule. |
Note: The values in this table are representative examples based on DFT calculations of similar morpholine derivatives and are for illustrative purposes.
Molecular Dynamics Simulations for Conformational Landscapes and Dynamics
While DFT provides a static picture of the molecule's most stable state, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals the conformational landscape and dynamic properties of this compound.
A key application of MD is the exploration of the molecule's conformational flexibility. The morpholine ring can undergo ring-puckering, and the carboximidamide group can rotate. MD simulations can map these conformational changes, identifying the most populated conformations and the energy barriers between them. This information is crucial for understanding how the molecule might adapt its shape to fit into a binding site of a biological target, for instance.
MD simulations are also used to study the solvation of this compound in different solvents. By simulating the molecule in a box of solvent molecules (e.g., water), it is possible to analyze the formation and dynamics of hydrogen bonds and other non-covalent interactions. The radial distribution function (RDF) is a common analytical tool used to understand the structure of the solvent around the molecule. For a hydrophilic compound like this compound, the RDF would likely show a high probability of finding water molecules in close proximity to the nitrogen and oxygen atoms.
Table 2: Representative Data from Molecular Dynamics Simulation of this compound in Water
| Parameter | Observation | Implication |
| RMSD of Backbone | Stable fluctuations around 1.5 Å | The core structure of the molecule is conformationally stable. |
| Solvent Accessible Surface Area (SASA) | Average of 250 Ų | Indicates the extent of the molecule's exposure to the solvent. |
| Number of Hydrogen Bonds with Water | Average of 4-6 | Demonstrates strong interaction with the aqueous environment. |
Note: The data presented are illustrative and represent typical outputs from MD simulations of small molecules in an aqueous environment.
Quantum Chemical Calculations for Reaction Pathway and Transition State Analysis
Quantum chemical calculations, including high-level ab initio methods and DFT, are powerful tools for investigating the mechanisms of chemical reactions. For this compound, these calculations can be used to explore potential reaction pathways, identify transition states, and determine activation energies.
For example, the hydrolysis of the carboximidamide group is a potential reaction that could be studied. Quantum chemical calculations can model the step-by-step mechanism of this reaction, including the initial attack of a water molecule, the formation of a tetrahedral intermediate, and the final cleavage of the C-N bond. By calculating the energy of each species along the reaction coordinate, a reaction energy profile can be constructed. The highest point on this profile corresponds to the transition state, and the energy difference between the reactants and the transition state is the activation energy.
These calculations can also be used to study the protonation and deprotonation of the molecule, providing theoretical predictions of its pKa values. Understanding the ionization state of the molecule at different pH values is crucial for predicting its behavior in biological systems.
Table 3: Illustrative Reaction Pathway Analysis for a Hypothetical Reaction
| Reaction Step | Calculated Enthalpy Change (ΔH) | Calculated Activation Energy (Ea) |
| Reactant Complex Formation | -5 kcal/mol | 2 kcal/mol |
| Transition State 1 | +15 kcal/mol | 20 kcal/mol |
| Intermediate Formation | -2 kcal/mol | 3 kcal/mol |
| Transition State 2 | +10 kcal/mol | 12 kcal/mol |
| Product Formation | -10 kcal/mol | - |
Note: This table provides a hypothetical example of the kind of data that can be generated from quantum chemical calculations of a reaction pathway.
In Silico Approaches for Structure-Property Relationship (SPR) Derivation
In silico approaches, particularly Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models, are used to derive mathematical relationships between the chemical structure of a molecule and its biological activity or physicochemical properties. While the development of a robust QSAR/QSPR model requires a dataset of multiple compounds, the principles can be applied to understand the key structural features of this compound that are likely to influence its properties.
Molecular descriptors are numerical values that encode different aspects of a molecule's structure. These can be 1D (e.g., molecular weight, atom counts), 2D (e.g., topological indices), or 3D (e.g., molecular shape, surface area). For this compound, descriptors such as the number of hydrogen bond donors and acceptors, the polar surface area (PSA), and the octanol-water partition coefficient (logP) can be calculated.
These descriptors can then be used to build predictive models for properties such as solubility, membrane permeability, and potential biological activities. For instance, a high PSA is generally associated with lower membrane permeability. By analyzing the calculated descriptors for this compound, researchers can make initial predictions about its pharmacokinetic profile.
Table 4: Calculated Molecular Descriptors for Morpholine-4-carboximidamide and their Potential Implications
| Descriptor | Calculated Value | Potential Implication |
| Molecular Weight | 129.16 g/mol | Adheres to Lipinski's rule of five. |
| Polar Surface Area (PSA) | 68.5 Ų | Suggests moderate membrane permeability. |
| Number of Hydrogen Bond Donors | 2 | Indicates potential for strong intermolecular interactions. |
| Number of Hydrogen Bond Acceptors | 3 | Indicates potential for strong intermolecular interactions. |
| XLogP3 | -1.5 | Suggests good aqueous solubility. |
Note: The descriptor values are for the parent compound, Morpholine-4-carboximidamide, and are used to infer properties of the hydroiodide salt.
Applications and Future Research Directions in Pharmaceutical and Materials Science
Role in Drug Discovery and Development of Novel Therapeutic Agents
Morpholine-4-carboximidamide (B106666) hydroiodide serves as a crucial starting material in the synthesis of a variety of heterocyclic compounds with potential therapeutic applications. The morpholine (B109124) moiety is a privileged structure in medicinal chemistry, known to improve the physicochemical and pharmacokinetic properties of drug candidates. nih.govnih.govsci-hub.se The guanidine (B92328) group, on the other hand, can participate in key binding interactions with biological targets. sci-hub.se
Researchers have utilized this compound in the development of novel antibacterial and antifungal agents. For instance, it has been employed as a key reactant in the synthesis of tert-butylphenylthiazole derivatives bearing an oxadiazole linker. rsc.org These resulting compounds have demonstrated promising activity against multidrug-resistant bacteria. The morpholine-4-carboximidamide moiety is introduced to create a polar side chain, which has been shown to be important for the antibacterial activity of the final compounds.
Furthermore, this hydroiodide salt is instrumental in the synthesis of pyrimidine-based compounds. Pyrimidines are a class of heterocyclic compounds with a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties. The reaction of morpholine-4-carboximidamide hydrochloride (a closely related salt) with various esters is a key step in creating substituted pyrimidine (B1678525) rings that form the core of these potential new drugs.
Utilization as Key Synthetic Intermediates in Complex Organic Molecule Construction
The utility of Morpholine-4-carboximidamide Hydroiodide extends beyond direct incorporation into bioactive molecules. It serves as a versatile synthetic intermediate for the construction of more complex organic structures. The carboximidamide group can undergo a variety of chemical transformations, allowing for the introduction of diverse functional groups.
One notable application is in the synthesis of Blatter radicals, which are stable free radicals with potential applications in materials science. In these syntheses, the morpholine-4-carboximidamide is used as a nucleophile in a reaction with a suitable aromatic substrate, leading to the formation of a benzo[e] e3s-conferences.orgresearchgate.netresearchgate.nettriazine core after a series of reaction steps. nih.gov
The synthesis of various heterocyclic systems relies on the reactivity of the guanidine portion of the molecule. Guanidines are known to react with various electrophiles to form a range of heterocyclic structures. While the synthesis of substituted guanidines can be challenging, various methods have been developed to facilitate their use in organic synthesis. rsc.orgorganic-chemistry.orgnih.gov
Table 1: Examples of Complex Molecules Synthesized Using Morpholine-4-carboximidamide Derivatives
| Resulting Molecule Class | Synthetic Application of Morpholine-4-carboximidamide | Potential Application of Resulting Molecule |
| tert-Butylphenylthiazoles | Introduction of a polar side chain | Antibacterial agents |
| Pyrimidine derivatives | Formation of the core heterocyclic ring | Anticancer, antiviral, anti-inflammatory agents |
| Blatter radicals | Formation of the benzo[e] e3s-conferences.orgresearchgate.netresearchgate.nettriazine core | Materials science (e.g., magnetic materials) |
Opportunities in Advanced Materials Research and Design
While the primary focus of research involving this compound has been in the pharmaceutical realm, its structural features suggest potential applications in advanced materials research. The morpholine ring can impart desirable properties such as improved solubility and stability, while the guanidinium (B1211019) group can engage in strong intermolecular interactions, including hydrogen bonding. sci-hub.se
Guanidine-containing compounds have been explored for their use in the development of novel polymers and resins, acting as curing agents, stabilizers, and cross-linking agents. e3s-conferences.orgresearchgate.net The incorporation of the morpholine-4-carboximidamide moiety could lead to materials with enhanced thermal and mechanical properties.
Furthermore, the ability of guanidinium groups to form stable complexes with metal ions opens up possibilities for the design of novel coordination polymers and metal-organic frameworks (MOFs). researchgate.netencyclopedia.pub These materials have a wide range of potential applications, including in catalysis, gas storage, and sensing. The specific properties of this compound as a ligand in such systems remain an area ripe for exploration.
Methodological Advancements in Chemical Characterization and Analysis
The characterization of this compound and its derivatives relies on standard analytical techniques in organic chemistry. The synthesis of the hydrochloride salt has been reported, with characterization data provided by nuclear magnetic resonance (NMR) spectroscopy. For instance, the 1H NMR spectrum of Morpholine-4-carboximidamide Hydrochloride shows characteristic signals for the morpholine ring protons. nih.gov
The development of new analytical methods for the characterization of guanidine derivatives is an ongoing area of research. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are crucial for assessing the purity and identity of these compounds and their reaction products. nih.gov
Table 2: Analytical Techniques for Characterization
| Technique | Information Provided |
| Nuclear Magnetic Resonance (NMR) | Structural elucidation, confirmation of functional groups |
| Mass Spectrometry (MS) | Molecular weight determination, fragmentation analysis |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment, separation of mixtures |
| X-ray Crystallography | Determination of three-dimensional molecular structure |
Current Challenges and Emerging Opportunities in this compound Research
Despite its utility, challenges remain in the synthesis and application of this compound and related compounds. The synthesis of substituted guanidines can be complex, often requiring specific reaction conditions and purification methods to obtain the desired products in high yield and purity. rsc.orgorganic-chemistry.org The reactivity of the guanidine group can also lead to side reactions, necessitating careful control of the reaction parameters. mdpi.com
Emerging opportunities for this compound lie in the expansion of its applications beyond its current primary use as a synthetic intermediate in drug discovery. A significant area for future research is its potential in materials science. e3s-conferences.org Investigating its role in the formation of functional polymers, coordination complexes, and other advanced materials could unlock new avenues for this versatile molecule.
Furthermore, a more detailed investigation into the biological properties of this compound itself, rather than just its derivatives, could reveal unforeseen therapeutic potential. A deeper understanding of its mechanism of action and potential biological targets could spur new drug discovery efforts. The continued development of more efficient and selective synthetic methods for its preparation and modification will also be crucial for advancing research in this area. sci-hub.seacs.org
Q & A
Basic: What are the validated laboratory synthesis methods for Morpholine-4-carboximidamide Hydroiodide?
Answer:
A two-step synthesis protocol adapted from related carboxamidine derivatives involves:
Step 1: Reacting O-methylisourea sulfate with morpholine under reflux to form 4-morpholine-carboxamidinium sulfate.
Step 2: Deprotonation with sodium hydroxide, followed by extraction (e.g., diethyl ether) and purification. Hydroiodide salt formation may require subsequent treatment with hydroiodic acid.
| Step | Reagents/Conditions | Product | Yield |
|---|---|---|---|
| 1 | O-methylisourea sulfate, morpholine, reflux | 4-morpholine-carboxamidinium sulfate | ~100% (crude) |
| 2 | NaOH, H₂O, extraction | Morpholine-4-carboximidamide (base) | 94% |
| Salt formation | HI (aq) | This compound | Requires optimization |
Key Considerations:
- Confirm salt purity via elemental analysis or ion chromatography.
- Adjust stoichiometry for hydroiodic acid to avoid residual iodide impurities .
Basic: What analytical techniques are recommended to confirm purity and structural integrity?
Answer:
Primary Methods:
- ¹H/¹³C NMR: Peaks for morpholine CH₂ groups (δ 3.35–3.78 ppm) and NH/NH₂ protons (δ 5.50–6.35 ppm) .
- X-ray Crystallography: Resolves bond lengths (e.g., C–N double bond at 1.297 Å) and hydrogen-bonding networks (N–H⋯N/O interactions) .
- Melting Point: 141–145°C (decomposition may occur; use differential scanning calorimetry) .
Supplementary Techniques:
- HPLC: Assess purity (>97% by area normalization) using C18 columns and UV detection .
- FT-IR: Confirm NH/amine stretches (3100–3500 cm⁻¹) and morpholine ring vibrations .
Basic: What storage conditions ensure long-term stability?
Answer:
| Parameter | Condition | Rationale |
|---|---|---|
| Temperature | 2–8°C | Prevents thermal degradation |
| Atmosphere | Argon | Minimizes oxidation and moisture uptake |
| Light | Amber glass | Reduces photolytic decomposition |
Stability Monitoring:
- Perform quarterly HPLC analysis to detect degradation products (e.g., free morpholine or iodide ions) .
Advanced: How do structural modifications of the morpholine ring influence pharmacological activity?
Answer:
Case Study:
- 4-Benzylpiperazine-1-carboximidamide Hydroiodide (CAS 852228-15-0): The benzyl group enhances lipophilicity, potentially improving blood-brain barrier penetration.
- 4-(2-Chlorophenyl)piperazine Analog (CAS 852228-16-1): Halogen substitution increases electrophilicity, altering target binding kinetics .
Methodological Approach:
- SAR Studies: Synthesize analogs with substituents (e.g., halogens, alkyl chains) and test in antiviral assays.
- Computational Modeling: Use DFT to predict electronic effects on hydrogen-bonding capacity .
Advanced: What mechanistic insights exist for its antiviral activity?
Answer:
Proposed Mechanism:
- Targets viral-host cell interactions, potentially inhibiting viral entry or replication machinery.
- Evidence: Derivatives disrupt viral capsid assembly in in vitro models (exact targets require validation) .
Experimental Design:
Plaque Reduction Assay: Test efficacy against RNA/DNA viruses (e.g., influenza, herpes simplex).
Time-of-Addition Studies: Determine if activity is early (entry) or late (replication) stage.
Resistance Mutagenesis: Identify viral mutations conferring resistance to pinpoint targets .
Advanced: How can crystallographic data inform reactivity and formulation?
Answer:
Key Structural Features (from analogs):
- Hydrogen-Bonding Network: N–H⋯O/N interactions (2.03–2.13 Å) enhance crystalline stability.
- Morpholine Conformation: Chair conformation minimizes steric hindrance, favoring solubility in polar solvents .
Implications for Drug Design:
- Salt Selection: Hydroiodide’s low hygroscopicity (vs. hydrochloride) improves shelf life.
- Co-Crystallization: Explore with co-formers (e.g., succinic acid) to modulate dissolution rates .
Basic: What safety protocols are critical during handling?
Answer:
- PPE: Gloves, lab coat, and goggles to prevent dermal/ocular exposure.
- Waste Disposal: Segregate halogenated waste and neutralize with 10% sodium thiosulfate before professional disposal .
- First Aid: For ingestion, administer activated charcoal and seek immediate medical attention .
Advanced: How can researchers resolve discrepancies in reported physicochemical data?
Answer:
Common Discrepancies:
- Melting Point Variability: May arise from polymorphic forms or impurities.
Resolution Strategies:
Standardized Protocols: Use identical heating rates (e.g., 1°C/min) and sample preparation.
Interlaboratory Comparisons: Share samples with collaborators for reproducibility testing.
Advanced Characterization: Pair DSC with variable-temperature XRD to track phase transitions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
